

# (Rac)-DNDI-8219 peer-reviewed literature on (Rac)-DNDI-8219 analogues

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (Rac)-DNDI-8219 |           |
| Cat. No.:            | B12416133       | Get Quote |

A comprehensive analysis of peer-reviewed literature on analogues of **(Rac)-DNDI-8219**, a promising preclinical candidate for visceral leishmaniasis, reveals extensive structure-activity relationship (SAR) studies aimed at optimizing its efficacy, solubility, and safety profile. This guide synthesizes the available data, comparing key analogues and detailing the experimental methodologies used in their evaluation.

## Comparative Analysis of (Rac)-DNDI-8219 Analogues

(Rac)-DNDI-8219 is a 6-nitro-2,3-dihydroimidazo[2,1-b][1][2]oxazine derivative that emerged from a screening program of antitubercular compounds.[1] Its development as a potential treatment for visceral leishmaniasis has been detailed in a key study published in the Journal of Medicinal Chemistry, which provides a wealth of data on its analogues.[3] This compound belongs to the broader class of nitroimidazoles, which includes other antiprotozoal agents like fexinidazole and the tuberculosis drug pretomanid (PA-842).[4][5]

The core of the research on DNDI-8219 analogues has focused on modifications of the aryloxy side chain to improve physicochemical properties and biological activity while minimizing off-target effects, such as inhibition of the hERG channel, which can lead to cardiotoxicity.[3]

# Table 1: In Vitro Activity of Key (Rac)-DNDI-8219 Analogues against Leishmania donovani



| Compound        | R-Group Modification                       | IC50 (μM) against L.<br>donovani amastigotes |
|-----------------|--------------------------------------------|----------------------------------------------|
| (Rac)-DNDI-8219 | 4-(trifluoromethoxy)phenoxy                | 0.2                                          |
| R-6             | 4-(trifluoromethoxy)phenoxy (R-enantiomer) | 0.1                                          |
| R-84            | Phenylpyridine-based side chain            | 0.05                                         |
| R-89            | Phenylpyridine-based side chain            | 0.04                                         |
| R-136           | Pyridine-based side chain                  | 0.08                                         |

Data synthesized from the Journal of Medicinal Chemistry.[3]

Table 2: In Vivo Efficacy of Selected Analogues in a

Leishmania infantum Hamster Model

| Compound | Dose (mg/kg, oral,<br>twice daily) | Parasite Clearance<br>(%) | hERG Inhibition<br>(IC50, μM) |
|----------|------------------------------------|---------------------------|-------------------------------|
| R-6      | 25                                 | >97                       | >30                           |
| R-84     | 25                                 | >95                       | <1                            |
| R-89     | 25                                 | >95                       | <1                            |
| R-136    | 25                                 | >97                       | >30                           |

Data synthesized from the Journal of Medicinal Chemistry.[3]

## **Experimental Protocols**

The evaluation of **(Rac)-DNDI-8219** and its analogues involved a series of standardized in vitro and in vivo assays.

### In Vitro Anti-leishmanial Activity Assay



- Leishmania donovaniCulture: Axenically grown amastigotes of L. donovani (strain MHOM/ET/67/HU3) were used.
- Assay Plate Preparation: Compounds were serially diluted in DMSO and dispensed into 384well plates.
- Cell Seeding: Amastigotes were seeded into the plates at a density of 2 x 10^5 cells/well.
- Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
- Viability Assessment: Parasite viability was determined by adding resazurin solution and measuring fluorescence (530 nm excitation, 590 nm emission) after a further 24-hour incubation.
- Data Analysis: IC50 values were calculated from the dose-response curves using a standard sigmoidal fitting model.

## In Vivo Efficacy in a Hamster Model of Visceral Leishmaniasis

- Animal Model: Golden hamsters (Mesocricetus auratus) were infected intravenously with Leishmania infantum (strain MHOM/MA/67/ITMAP-263).
- Treatment: Treatment was initiated 28 days post-infection. Compounds were administered orally twice daily for 5 consecutive days.
- Efficacy Assessment: At the end of the treatment period, animals were euthanized, and the parasite burden in the liver was determined by microscopic counting of Leishman-Donovan units (LDUs) in Giemsa-stained tissue imprints.
- Data Analysis: The percentage of parasite clearance was calculated by comparing the LDU in treated animals to that in an untreated control group.

#### **hERG Inhibition Assay**

 Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel were used.



- Electrophysiology: Whole-cell patch-clamp recordings were performed to measure hERG channel currents.
- Compound Application: Compounds were applied at various concentrations to determine their effect on the hERG current.
- Data Analysis: IC50 values were determined by fitting the concentration-response data to a standard inhibition model.

### **Visualization of the Drug Development Workflow**

The following diagram illustrates the general workflow for the development and evaluation of **(Rac)-DNDI-8219** analogues.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzoxaborole, nitroimidazole and aminopyrazoles with activity against experimental cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Investigational Drugs for Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-DNDI-8219 peer-reviewed literature on (Rac)-DNDI-8219 analogues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416133#rac-dndi-8219-peer-reviewed-literature-on-rac-dndi-8219-analogues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com